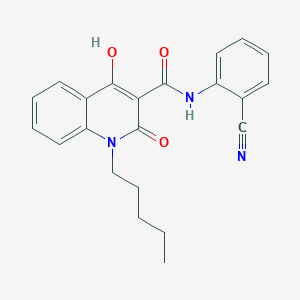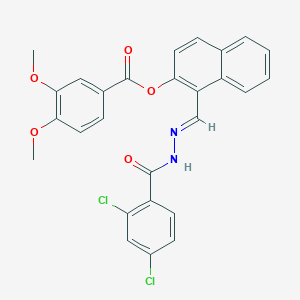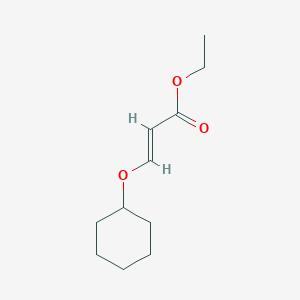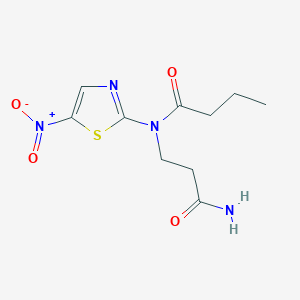
Ethyl 3-(methylsulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(methylamino)sulfonyl]benzoate is an organic compound with the molecular formula C10H13NO4S It is a benzoate ester derivative, characterized by the presence of a sulfonyl group attached to the benzene ring and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(methylamino)sulfonyl]benzoate typically involves the reaction of 3-nitrobenzoic acid with methylamine and subsequent sulfonation. The general steps are as follows:
Nitration: 3-nitrobenzoic acid is prepared by nitration of benzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The amino group is then sulfonated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst like sulfuric acid to form ethyl 3-[(methylamino)sulfonyl]benzoate.
Industrial Production Methods
Industrial production methods for ethyl 3-[(methylamino)sulfonyl]benzoate may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(methylamino)sulfonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(methylamino)sulfonyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfonyl group.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-[(methylamino)sulfonyl]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ester group allows for easy modification, enabling the compound to be tailored for specific applications. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzoate: Lacks the sulfonyl and amino groups, making it less reactive in certain chemical reactions.
Methyl 3-[(methylamino)sulfonyl]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-[(Methylamino)sulfonyl]benzoic acid: Contains a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl 3-[(methylamino)sulfonyl]benzoate is unique due to the presence of both the sulfonyl and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H13NO4S |
|---|---|
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
ethyl 3-(methylsulfamoyl)benzoate |
InChI |
InChI=1S/C10H13NO4S/c1-3-15-10(12)8-5-4-6-9(7-8)16(13,14)11-2/h4-7,11H,3H2,1-2H3 |
InChI-Schlüssel |
XEAPQKSTLGQGMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11999498.png)
![1-{4-[2-(Naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999501.png)

![2-Phenylanthra[2,3-d][1,3]oxazole-5,10-dione](/img/structure/B11999517.png)
![N'-[1-(2,5-Dihydroxyphenyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B11999527.png)
![8-Nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B11999534.png)
![4-[(Pyridin-3-ylmethyl)-amino]-2,3-dihydro-1H-4a,9-diaza-cyclopenta[b]fluorene-10-carbonitrile](/img/structure/B11999535.png)


![6-(2-methylbutan-2-yl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11999548.png)
